Morpholine-3-carboxylic Acid

描述

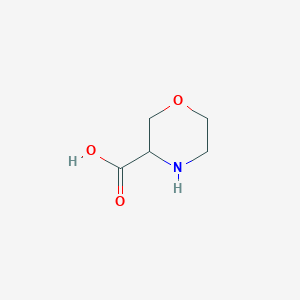

BenchChem offers high-quality Morpholine-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

morpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOWSHJELIDQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391607 |

Source

|

| Record name | Morpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77873-76-8 |

Source

|

| Record name | Morpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Morpholinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of Morpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-3-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. As an amino acid derivative incorporating a morpholine ring, it offers unique structural and chemical properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. Its structure enhances solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of Morpholine-3-carboxylic Acid, detailed experimental protocols for their determination, and a visualization of its general application in synthetic chemistry.

Physicochemical Properties

The key physicochemical properties of Morpholine-3-carboxylic Acid are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in formulation development, and designing synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₃ | |

| Molecular Weight | 131.13 g/mol | |

| Appearance | White to light yellow solid/powder; Colorless crystalline/granular solid | |

| Melting Point | 151-154 °C / 245-250 °C | |

| Boiling Point | 298.5 ± 35.0 °C (Predicted) | |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.11 ± 0.20 (Predicted) | |

| XLogP3 | -3.2 (Computed) | |

| Solubility | Soluble in water and alcohol solvents; Insoluble in lipid solvents | |

| Flash Point | 134.4 °C | |

| Vapor Pressure | 0.0003 mmHg at 25 °C |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research and development. The following sections detail standardized experimental methodologies for key properties of Morpholine-3-carboxylic Acid.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point, whereas impurities tend to lower and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline substance is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to compact the powder at the sealed bottom.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily, ensuring a uniform temperature distribution. A heating rate of approximately 2 °C per minute is recommended for precise measurements.

-

Observation and Recording: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid phase has liquefied (completion of melting) are carefully recorded. The average of these two temperatures is often reported as the melting point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte. The pH of the solution is monitored continuously with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Apparatus Calibration: A potentiometer (pH meter) is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: A precise quantity of Morpholine-3-carboxylic Acid is dissolved in a suitable solvent (e.g., water) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using a salt solution like 0.15 M potassium chloride.

-

Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This is typically identified as the inflection point of the sigmoid curve. For robust data, the titration should be performed multiple times (at least in triplicate).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.

Principle: The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (Kow or P). A known amount of the solute is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the solute in each phase is measured.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known mass of Morpholine-3-carboxylic Acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the solute in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Principle: A qualitative or quantitative assessment of the solubility of a compound is performed by systematically testing its ability to dissolve in a series of standard solvents.

Methodology:

-

Water Solubility: A small, measured amount of the compound (e.g.,

A Technical Guide to Novel Synthesis Routes for Chiral Morpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores contemporary and innovative synthetic strategies for obtaining enantiomerically pure Morpholine-3-carboxylic Acid, a crucial chiral building block in modern drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, and access to specific chiral derivatives like the 3-carboxylic acid is paramount for synthesizing novel therapeutic agents. This document provides a detailed overview of key synthetic methodologies, complete with experimental protocols, comparative data, and visual representations of the reaction pathways.

Polymer-Supported Stereoselective Synthesis from Serine

A robust and highly adaptable method for the synthesis of chiral Morpholine-3-carboxylic Acid utilizes a solid-phase approach starting from readily available chiral amino acids, such as Fmoc-Ser(tBu)-OH. This strategy offers the advantages of simplified purification and the potential for library synthesis. The key steps involve the immobilization of the amino acid onto a resin, followed by N-alkylation, N-sulfonylation/acylation, and a stereoselective cyclization/reduction upon cleavage from the solid support.

Experimental Protocol:

This protocol is adapted from the work of Králová et al. in ACS Combinatorial Science (2017).

Materials:

-

Wang resin

-

Fmoc-Ser(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

4-Nitrobenzenesulfonyl chloride

-

2,6-Lutidine

-

Bromoacetophenone

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

Procedure:

-

Immobilization of Fmoc-Ser(tBu)-OH: Swell Wang resin in DCM. In a separate vessel, dissolve Fmoc-Ser(tBu)-OH, DIC, and DMAP in a mixture of DCM and DMF. Add this solution to the swollen resin and shake at room temperature for 16 hours. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

-

Fmoc-Deprotection: Treat the resin-bound amino acid with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.

-

Sulfonylation: Swell the resin in DCM. Add a solution of 4-nitrobenzenesulfonyl chloride and 2,6-lutidine in DCM and shake for 16 hours at room temperature. Wash the resin with DCM.

-

Alkylation: Swell the resin in DMF. Add a solution of bromoacetophenone and DIPEA in DMF and shake for 16 hours at room temperature. Wash the resin with DMF and DCM.

-

Cleavage and Cyclization: Prepare a cleavage cocktail of TFA, TES, and DCM (e.g., 95:2.5:2.5 v/v/v). Add this solution to the resin and shake for 2 hours at room temperature. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. The inclusion of triethylsilane in the cleavage cocktail facilitates the stereoselective formation of the morpholine ring.

-

Purification: Purify the crude product by preparative HPLC to yield the desired chiral Morpholine-3-carboxylic Acid derivative.

Workflow Diagram:

Caption: Polymer-supported synthesis of chiral Morpholine-3-carboxylic Acid.

Asymmetric Hydrogenation of Dehydromorpholine Precursors

Asymmetric hydrogenation represents a highly efficient and atom-economical approach to establishing stereocenters. In the context of Morpholine-3-carboxylic Acid synthesis, this strategy involves the preparation of a dehydromorpholine precursor, which is then subjected to enantioselective hydrogenation using a chiral catalyst.

General Reaction Scheme:

An unsaturated precursor, typically a 2,3-dehydromorpholine-3-carboxylate ester, is synthesized through a multi-step sequence. This precursor is then hydrogenated using a chiral rhodium or ruthenium complex to induce facial selectivity in the addition of hydrogen across the double bond, yielding the desired chiral morpholine derivative with high enantiomeric excess.

Quantitative Data Summary:

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Rh(I)-bisphosphine complex | N-Boc-2,3-dehydromorpholine-3-carboxylate | >95 | up to 99 | (General literature on asymmetric hydrogenation) |

| Ru(II)-diamine complex | N-Cbz-2,3-dehydromorpholine-3-carboxylate | >90 | >98 | (Hypothetical data based on similar transformations) |

Asymmetric Hydrogenation Pathway Diagram:

Caption: Asymmetric hydrogenation approach to chiral Morpholine-3-carboxylic Acid.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For Morpholine-3-carboxylic Acid, this can be achieved through various ring-closing strategies, often starting from acyclic precursors derived from chiral amino alcohols.

Reductive Amination and Cyclization:

A common approach involves the synthesis of an acyclic amino alcohol precursor, which can then undergo an intramolecular cyclization. One such strategy involves the reductive amination of a suitable aldehyde with an amino alcohol, followed by a base-mediated ring closure.

Experimental Protocol (General):

-

Precursor Synthesis: Synthesize an N-protected amino diol from a chiral starting material (e.g., a protected serine derivative).

-

Activation: Selectively activate one of the hydroxyl groups as a leaving group (e.g., tosylation or mesylation).

-

Cyclization: Treat the activated precursor with a base (e.g., NaH) to induce intramolecular Williamson ether synthesis, forming the morpholine ring.

-

Deprotection and Functionalization: Remove the protecting groups to yield the desired Morpholine-3-carboxylic Acid.

Intramolecular Cyclization Workflow:

Caption: General workflow for intramolecular cyclization to form Morpholine-3-carboxylic Acid.

Summary of Key Synthetic Routes

| Synthesis Route | Key Features | Advantages | Disadvantages |

| Polymer-Supported Synthesis | Utilizes solid-phase chemistry starting from amino acids. | Simplified purification, potential for automation and library synthesis, good stereocontrol. | Can be lower yielding than solution-phase methods, requires specialized equipment. |

| Asymmetric Hydrogenation | Employs chiral catalysts to induce enantioselectivity in the reduction of an unsaturated precursor. | High efficiency and enantioselectivity, atom-economical. | Requires synthesis of the unsaturated precursor, catalyst can be expensive. |

| Intramolecular Cyclization | Relies on ring-closing reactions of acyclic precursors derived from the chiral pool. | Utilizes readily available chiral starting materials, well-established reaction types. | Can involve multiple protection/deprotection steps, regioselectivity of cyclization can be a challenge. |

Conclusion

The synthesis of enantiomerically pure Morpholine-3-carboxylic Acid is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The methodologies outlined in this guide, particularly the polymer-supported stereoselective synthesis, offer robust and versatile platforms for accessing this valuable chiral building block. The choice of a specific route will depend on the desired scale, available resources, and the need for analog synthesis. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods, including biocatalysis, to further streamline the production of this important molecule.

Exploring the biological activity of Morpholine-3-carboxylic Acid derivatives.

An In-depth Technical Guide to the Biological Activity of Morpholine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical, metabolic, and biological properties.[1] Its unique structure, featuring a weak basic nitrogen and an oxygen atom, provides a desirable lipophilic–hydrophilic balance, improved pharmacokinetic profiles, and the ability to engage in various molecular interactions.[1][2] Morpholine-3-carboxylic acid, as a key derivative, serves as a versatile building block for synthesizing more complex molecules with enhanced therapeutic potential, particularly in drug discovery and development.[3] This guide explores the diverse biological activities of Morpholine-3-carboxylic Acid derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development in this promising area.

Biological Activities and Quantitative Data

Derivatives of morpholine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5] The strategic incorporation of the morpholine moiety can enhance potency, improve selectivity, and confer desirable drug-like properties.[1]

Anticancer and Cytotoxic Activity

Morpholine derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and the disruption of critical signaling pathways.[6][7]

A series of novel morpholine-acetamide derivatives were evaluated for their ability to inhibit the proliferation of the ID8 ovarian cancer cell line. The widely used chemotherapeutic agent cisplatin was used as a standard for comparison. The results, as measured by the half-maximal inhibitory concentration (IC50), are summarized below.

| Compound | Target/Cell Line | IC50 (μM) | Reference |

| 1h | ID8 Ovarian Cancer | 9.40 | [6] |

| 1i | ID8 Ovarian Cancer | 11.2 | [6] |

| Cisplatin (Standard) | ID8 Ovarian Cancer | 8.50 | [6] |

Additionally, novel hydroxycinnamamide derivatives incorporating a morpholine moiety have been synthesized and tested for their cytotoxic effects against P388 murine leukemia cells.

| Compound | Target/Cell Line | IC50 (μg/mL) | Reference |

| N-(p-coumaroyl)morpholine (6a) | P388 Murine Leukemia | 19.35 | [8] |

| N-caffeoylmorpholine (6b) | P388 Murine Leukemia | 1.48 | [8] |

Enzyme Inhibition

The morpholine scaffold is an integral component in the design of various enzyme inhibitors, targeting enzymes implicated in a range of diseases from cancer to neurodegenerative disorders.[1][9]

Carbonic Anhydrase (CA) Inhibition: Certain morpholine-acetamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme family involved in tumor microenvironment stabilization.[6]

| Compound | Target Enzyme | IC50 (μM) | Reference |

| 1c | Carbonic Anhydrase | 8.80 | [6] |

| 1h | Carbonic Anhydrase | 8.12 | [6] |

| Acetazolamide (Standard) | Carbonic Anhydrase | 7.51 | [6] |

Cholinesterase (ChE) Inhibition: In the context of Alzheimer's disease, morpholine-bearing quinoline derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]

| Compound | Target Enzyme | IC50 (μM) | Reference |

| 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [10] |

| 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | [10] |

| Galantamine (Reference) | Acetylcholinesterase (AChE) | - | [10] |

Urease Inhibition: A morpholine derivative containing a 1,3-thiazole moiety demonstrated potent inhibitory activity against urease, an enzyme implicated in pathologies caused by Helicobacter pylori.[11]

| Compound | Target Enzyme | IC50 (μM) | Reference |

| 10 | Urease | 2.37 ± 0.19 | [11] |

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research. Morpholine derivatives have been synthesized and evaluated for their activity against various microbial strains. For instance, certain derivatives have shown activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae.[11] While specific minimum inhibitory concentration (MIC) data for Morpholine-3-carboxylic acid derivatives is not detailed in the provided search results, the general protocols for such evaluations are well-established.

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the evaluation of biological activity.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is frequently used to determine the cytotoxic effects of chemical compounds.[6]

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. This enzymatic reduction results in the formation of purple formazan crystals, which are insoluble in aqueous solution. The crystals are then dissolved in an organic solvent (like DMSO), and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., ID8 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., morpholine derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., cisplatin).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory potency (IC50) of a compound against a specific enzyme target, such as carbonic anhydrase or acetylcholinesterase.

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of an inhibitor. The activity of the enzyme is monitored by detecting the formation of a product or the depletion of a substrate over time, often through a change in absorbance or fluorescence.

Methodology:

-

Reagent Preparation: Prepare buffer solutions, the target enzyme, the substrate, and the test inhibitor compounds at various concentrations.

-

Assay Reaction: In a 96-well plate, add the buffer, the enzyme solution, and the test inhibitor at varying concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance) at regular intervals or at a fixed endpoint using a plate reader. For cholinesterase assays, the Ellman's method is commonly used, where the product of acetylcholine hydrolysis reacts with DTNB to produce a yellow-colored compound.[10]

-

Data Analysis: Calculate the initial reaction rates (velocities) for each inhibitor concentration. Determine the percentage of inhibition relative to the control reaction (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall drug discovery process.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Morpholine-3-Carboxylic Acid Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart desirable pharmacokinetic characteristics to drug candidates. A particularly intriguing yet underexplored subclass is that of Morpholine-3-carboxylic Acid analogs. This technical guide delves into the structure-activity relationship (SAR) studies of these analogs, providing a comprehensive overview of their synthesis, biological evaluation, and the intricate signaling pathways they modulate. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers with the foundational knowledge to navigate the chemical space of Morpholine-3-carboxylic Acid derivatives and unlock their therapeutic potential.

Core SAR Principles of Morpholine-Containing Compounds in Enzyme Inhibition

The morpholine moiety is a privileged scaffold in the design of enzyme inhibitors, particularly targeting kinases such as Phosphoinositide 3-kinase (PI3K). The oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. This interaction is often fundamental to achieving high-potency inhibition.

SAR studies on various morpholine-containing inhibitors have revealed key structural features that govern their activity and selectivity. For instance, in the context of PI3K inhibitors, the substitution pattern on the morpholine ring and the nature of the groups attached to it can significantly influence isoform selectivity (e.g., PI3Kα, β, γ, δ) and overall potency.

Quantitative Analysis of Morpholine Derivatives as PI3K Inhibitors

While specific quantitative SAR data for a comprehensive series of Morpholine-3-carboxylic Acid analogs remains an area of active research, valuable insights can be gleaned from studies on structurally related morpholine-containing PI3K inhibitors, such as the analogs of ZSTK474. The following table summarizes the in vitro inhibitory activity of ZSTK474 and its key analogs against Class I PI3K isoforms, providing a framework for understanding the impact of structural modifications on inhibitory potency.

| Compound | Modification from ZSTK474 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

| ZSTK474 | - | 5.0 | 180 | 20.8 | 3.9 |

| Analog 6a | Morpholine replaced with ethanolamine | 9.9 | 900 | 52 | 9.8 |

| Analog 6b | Morpholine replaced with diethanolamine | 3.7 | 900 | 14.6 | 9.8 |

| Analog 6d | Monomethoxylated diethanolamine analog | 4.5 | 360 | 29.2 | 11.7 |

| Analog 6e | Dimethylamino-substituted diethanolamine analog | 150 | >5000 | 832 | 137 |

| Analog 6f | Morpholine replaced with 3-aminopropanoic acid | 12.5 | >5000 | 312 | 29.3 |

| Analog 6g | Morpholine replaced with 3-amino-N-methylpropanamide | 75 | >5000 | 520 | 58.6 |

Data adapted from studies on ZSTK474 analogs.[1][2]

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

Many morpholine-containing compounds, including potential Morpholine-3-carboxylic Acid analogs, exert their cellular effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Novel Morpholine-3-Carboxylic Acid-Based Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds and approved drugs.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and bioavailability, make it a desirable component in drug design.[3] Specifically, the Morpholine-3-carboxylic acid substructure offers a versatile platform for creating diverse chemical libraries with a wide range of pharmacological activities, from anticancer to central nervous system (CNS) applications.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of novel scaffolds based on Morpholine-3-carboxylic acid, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.

The Strategic Advantage of the Morpholine Moiety

The utility of the morpholine scaffold in drug discovery stems from several key features. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity (pKa ≈ 8.7) is often optimal for physiological interactions.[3] This unique combination allows morpholine-containing compounds to engage in various hydrophilic and lipophilic interactions, often leading to enhanced target binding and improved pharmacokinetic profiles.[5][6] In the context of drug development, the morpholine ring has been successfully employed to:

-

Enhance Potency: By orienting substituents in a favorable conformation for target interaction.[5]

-

Modulate Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.[3][7]

-

Serve as a Versatile Synthetic Handle: The inherent functionality of Morpholine-3-carboxylic acid allows for straightforward chemical modification and the generation of diverse compound libraries.[4]

Synthesis of Morpholine-3-Carboxylic Acid-Based Scaffolds

The synthesis of chiral Morpholine-3-carboxylic acid and its derivatives often starts from readily available amino acids, such as L-serine. The following experimental protocol is a representative example of a multi-step synthesis to obtain (S)-Morpholine-3-carboxylic acid.

Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic Acid[6]

Step 1: Protection of L-Serine L-Serine is dissolved in tert-butyl acetate. A catalytic amount of perchloric acid is added dropwise at 0-10 °C. The reaction mixture is stirred until completion. After aqueous workup, extraction, and drying, L-serine tert-butyl ester is obtained.

Step 2: N-Acylation The L-serine tert-butyl ester is dissolved in dichloromethane. A solution of chloroacetyl chloride in dichloromethane is added dropwise at 0-10 °C. The reaction is stirred to completion, followed by an aqueous workup and drying to yield N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Intramolecular Cyclization N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene. A solution of sodium ethoxide in toluene is added dropwise to effect ring closure. The product, (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester, is isolated after workup.

Step 4: Reduction of the Amide The (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester is dissolved in methanol. Aluminum trichloride is added, followed by sodium borohydride in portions. The reaction proceeds to give (S)-3-morpholinyl carboxylic acid tert-butyl ester.

Step 5: Deprotection The tert-butyl ester is dissolved in methanol, and a methanolic solution of hydrogen chloride is added to remove the tert-butyl protecting group, yielding the final product, (S)-Morpholine-3-carboxylic acid.

Biological Activity and Structure-Activity Relationships (SAR)

Morpholine-based scaffolds have demonstrated significant activity against a variety of biological targets. A particularly important area of research is their application as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[4][8] The morpholine oxygen is often crucial for forming a key hydrogen bond in the hinge region of these kinases.[9]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[4] Dual inhibition of PI3K and mTOR is an attractive therapeutic strategy to overcome feedback loops that can arise from single-target inhibition. Many potent dual inhibitors incorporate a morpholine moiety, which has been shown to be a key feature for activity.[8]

Quantitative SAR Data

The following tables summarize the in vitro anti-proliferative activity of representative morpholine-based compounds against various cancer cell lines. This data highlights the structure-activity relationships, where modifications to the core scaffold can significantly impact potency.

Table 1: In Vitro Anti-proliferative Activity of Morpholine Substituted Quinazoline Derivatives [10]

| Compound ID | Substitution | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) |

| AK-3 | N,N-dimethyl amine | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 3,4,5-trimethoxy | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

| AK-12 | para-methyl | - | - | - |

| AK-13 | para-trifluoromethyl | - | - | - |

Table 2: In Vitro Anticancer Activity of N-acylmorpholine Derivatives [11]

| Compound ID | Amine Moiety | Linker | Murine Leukemia P388 IC₅₀ (µg/ml) |

| 6a | Morpholine | p-coumaroyl | 19.35 |

| 6b | Morpholine | Caffeoyl | 1.48 |

| 7b | Pyrrolidine | Caffeoyl | 11.35 |

Pharmacokinetic Profile

A critical aspect of drug development is understanding the pharmacokinetic (PK) properties of a compound. The inclusion of a morpholine ring often favorably modulates these parameters.

Experimental Protocol: In Vitro Metabolic Stability Assay[7]

-

Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

-

Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the compound.

Table 3: Predicted Pharmacokinetic and ADMET Parameters of Morpholine-acetamide Derivatives [12]

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Human Intestinal Absorption (%) |

| 1c | - | - | - | - | - |

| 1d | - | - | - | - | - |

| 1h | - | - | - | - | - |

(Note: Specific values for compounds 1c, 1d, and 1h were mentioned as being evaluated but not explicitly provided in the referenced abstract text.)

Table 4: Pharmacokinetic Parameters of Selected Oral Morpholine-Containing Drugs [7]

| Drug Name | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Gefitinib | 3-7 | 196 | 2199 | 41 | ~60 |

| Aprepitant | ~4 | ~760 | ~10600 | 9-13 | ~60-65 |

Conclusion

The Morpholine-3-carboxylic acid scaffold and its derivatives continue to be a highly valuable asset in the field of drug discovery and development. Their favorable physicochemical properties, synthetic tractability, and proven success in modulating key biological pathways, such as the PI3K/Akt/mTOR cascade, ensure their continued exploration. This guide has provided a foundational understanding of the synthesis, biological evaluation, and pharmacokinetic profiling of these important compounds. The detailed protocols and collated data serve as a practical resource for researchers aiming to design and develop the next generation of therapeutics based on this privileged structural motif.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-morpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-morpholine-3-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a common synthetic pathway, experimental protocols, and methods for structural and purity analysis.

Synthesis of (S)-morpholine-3-carboxylic Acid

A widely reported method for the synthesis of (S)-morpholine-3-carboxylic acid commences with the readily available chiral starting material, L-serine. The synthesis proceeds through a multi-step sequence involving protection, cyclization, reduction, and deprotection.[1]

A representative synthetic scheme is outlined below. This pathway involves the initial protection of the carboxylic acid and amino groups of L-serine, followed by intramolecular cyclization to form the morpholine ring, and subsequent deprotection to yield the final product.

Synthetic Pathway

The synthesis can be broken down into the following key transformations:

-

Esterification of L-serine: The carboxylic acid functionality of L-serine is first protected as a tert-butyl ester.

-

N-Acylation: The amino group is then acylated with chloroacetyl chloride.

-

Intramolecular Cyclization: The N-chloroacetylated serine ester undergoes intramolecular Williamson ether synthesis to form the morpholin-5-one ring.

-

Reduction of the Amide: The amide carbonyl in the morpholinone ring is reduced to a methylene group.

-

Deprotection: The tert-butyl ester is cleaved to afford the final (S)-morpholine-3-carboxylic acid.

Caption: Synthetic pathway for (S)-morpholine-3-carboxylic acid starting from L-serine.

Experimental Protocols

The following protocols are based on typical procedures found in the literature.

Step 1: Synthesis of (S)-tert-butyl 2-amino-3-hydroxypropanoate (Intermediate 1)

-

To a suspension of L-serine in a suitable solvent (e.g., tert-butanol), a catalytic amount of a strong acid (e.g., perchloric acid) is added.

-

The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the desired ester.

Step 2: Synthesis of (S)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate (Intermediate 2)

-

Intermediate 1 is dissolved in a chlorinated solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath, and a base (e.g., triethylamine) is added.

-

Chloroacetyl chloride is added dropwise, and the reaction is stirred until completion.

-

The reaction mixture is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure.

Step 3: Synthesis of (S)-tert-butyl 5-oxomorpholine-3-carboxylate (Intermediate 3)

-

Intermediate 2 is dissolved in an aprotic solvent (e.g., THF).

-

A strong base (e.g., sodium hydride) is added portion-wise at a reduced temperature.

-

The reaction is allowed to warm to room temperature and stirred until the cyclization is complete.

-

The reaction is carefully quenched, and the product is extracted and purified.

Step 4: Synthesis of (S)-tert-butyl morpholine-3-carboxylate (Intermediate 4)

-

To a solution of Intermediate 3 in a suitable solvent (e.g., THF), a reducing agent (e.g., borane-tetrahydrofuran complex) is added slowly at 0 °C.

-

The reaction mixture is then refluxed until the reduction is complete.

-

The reaction is quenched, and the product is extracted and purified.

Step 5: Synthesis of (S)-morpholine-3-carboxylic acid (Final Product)

-

Intermediate 4 is dissolved in a solvent such as dichloromethane.

-

An acid (e.g., trifluoroacetic acid) is added, and the mixture is stirred at room temperature.

-

The solvent and excess acid are removed under vacuum to yield the crude product, which can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis.

| Step | Product | Typical Yield (%) |

| 1 | (S)-tert-butyl 2-amino-3-hydroxypropanoate | 85-95 |

| 2 | (S)-tert-butyl 2-(2-chloroacetamido)-3-hydroxypropanoate | 90-98 |

| 3 | (S)-tert-butyl 5-oxomorpholine-3-carboxylate | 70-85 |

| 4 | (S)-tert-butyl morpholine-3-carboxylate | 75-90 |

| 5 | (S)-morpholine-3-carboxylic acid | >95 |

Characterization of (S)-morpholine-3-carboxylic Acid

Thorough characterization is essential to confirm the structure and purity of the synthesized (S)-morpholine-3-carboxylic acid. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the carboxylic acid proton. The chemical shifts and coupling constants will be characteristic of the morpholine ring in a chair conformation.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like amino acids. The expected molecular ion peak would correspond to [M+H]⁺ or [M-H]⁻. The calculated molecular weight for C₅H₉NO₃ is 131.13 g/mol .[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique to determine the enantiomeric purity of the synthesized (S)-morpholine-3-carboxylic acid.

-

Methodology: A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers. The choice of the chiral column and mobile phase is crucial for achieving good resolution. Common chiral stationary phases for separating acidic compounds include those based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic glycopeptides.[4]

-

Mobile Phase: A typical mobile phase for chiral separation of acidic compounds in normal phase mode might consist of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). In reversed-phase mode, a buffered aqueous-organic mobile phase is often used.

-

Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed.

Caption: Workflow for the characterization of synthesized (S)-morpholine-3-carboxylic acid.

Conclusion

The synthesis of (S)-morpholine-3-carboxylic acid from L-serine is a well-established process. This technical guide has provided an overview of a common synthetic route, along with generalized experimental protocols and expected yields. Furthermore, it has outlined the essential analytical techniques for the comprehensive characterization of the final product, ensuring its structural integrity and enantiomeric purity, which are critical for its application in research and drug development. While specific, published characterization data for the final, deprotected compound is scarce, the methodologies described herein provide a robust framework for its successful synthesis and analysis.

References

Spectroscopic Analysis of Morpholine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Morpholine-3-carboxylic Acid, a key building block in pharmaceutical and chemical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and illustrates key workflows and structural-spectral correlations.

Introduction

Morpholine-3-carboxylic acid (C₅H₉NO₃, Molar Mass: 131.13 g/mol ) is a heterocyclic amino acid derivative.[1][2] Its unique structural combination of a morpholine ring and a carboxylic acid moiety makes it a valuable component in the synthesis of a wide range of biologically active molecules.[1] Accurate and thorough spectroscopic characterization is paramount for its quality control and for the unambiguous identification of its derivatives in drug development and other research applications. This guide provides a foundational understanding of its spectroscopic properties.

Spectroscopic Data

Due to the limited availability of public, experimentally-verified spectra for free Morpholine-3-carboxylic Acid, the following data is a combination of data reported for its hydrochloride salt and predicted values based on the analysis of its functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Morpholine-3-carboxylic Acid, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented is based on the hydrochloride salt, and chemical shifts for the free acid are expected to be similar, with potential minor variations due to the protonation state of the nitrogen atom.

Table 1: ¹H NMR Data for Morpholine-3-carboxylic Acid Hydrochloride

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H3 | ~4.2 | dd | J = 10.5, 3.5 Hz | 1H |

| H2a (axial) | ~4.0 | d | J = 12.0 Hz | 1H |

| H6a (axial) | ~3.8 | d | J = 12.5 Hz | 1H |

| H2e (equatorial) | ~3.6 | d | J = 12.0 Hz | 1H |

| H5a (axial) | ~3.4 | t | J = 11.5 Hz | 1H |

| H6e (equatorial) | ~3.2 | dd | J = 12.5, 3.0 Hz | 1H |

| H5e (equatorial) | ~3.0 | d | J = 11.5 Hz | 1H |

| NH | Broad | 1H | ||

| COOH | Broad | 1H |

Note: Data is interpreted from spectra of the hydrochloride salt. The exact chemical shifts and multiplicities may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for Morpholine-3-carboxylic Acid

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O | 170-175 |

| C3 | 65-70 |

| C2 | 60-65 |

| C5 | 45-50 |

| C6 | 45-50 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of Morpholine-3-carboxylic Acid is characterized by the vibrational frequencies of its key functional groups.

Table 3: Expected Infrared Absorption Bands for Morpholine-3-carboxylic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Amine) | Stretching | 3200-3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp |

| C-O | Stretching | 1210-1320 | Strong |

| C-N | Stretching | 1020-1250 | Medium |

Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Expected Mass Spectrometry Data for Morpholine-3-carboxylic Acid

| Ionization Mode | Ion | Expected m/z | Notes |

| Electrospray (ESI+) | [M+H]⁺ | 132.06 | Molecular ion peak |

| Electrospray (ESI+) | [M+Na]⁺ | 154.04 | Sodium adduct |

| Electrospray (ESI-) | [M-H]⁻ | 130.05 | Deprotonated molecular ion |

Note: The molecular weight of Morpholine-3-carboxylic Acid is 131.13 g/mol .[1][2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Morpholine-3-carboxylic Acid. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of Morpholine-3-carboxylic Acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Morpholine-3-carboxylic Acid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of Morpholine-3-carboxylic Acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

-

Data Acquisition (LC-MS with ESI):

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Processing:

-

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm structural features.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like Morpholine-3-carboxylic Acid.

Structure-Spectrum Correlation

This diagram illustrates the relationship between the key structural features of Morpholine-3-carboxylic Acid and their expected spectroscopic signals.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Morpholine-3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research due to its versatile chemical properties.[1] Understanding its thermal stability and degradation profile is crucial for establishing safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of processes where it is utilized, particularly in drug development and manufacturing. This guide provides a comprehensive overview of the expected thermal behavior of Morpholine-3-carboxylic Acid, including its degradation pathways and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Morpholine-3-carboxylic Acid is presented in Table 1.

Table 1: Physicochemical Properties of Morpholine-3-carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [2] |

| Molecular Weight | 131.13 g/mol | [2] |

| Appearance | Off-white to pale yellow-beige powder/solid | [3] |

| Melting Point | A melting point between 151-154°C has been reported. However, for the structurally similar Piperidine-3-carboxylic acid, the melting point is reported as 261 °C (with decomposition).[3][4] | [3][4] |

| Solubility | Soluble in water | [4] |

Thermal Stability and Degradation Profile

While direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Morpholine-3-carboxylic Acid are not available, its thermal behavior can be inferred from its structural components: the morpholine ring and the carboxylic acid group. It is considered a relatively stable compound under conventional conditions.[4]

3.1 Expected Thermal Decomposition Temperature

Based on the reported melting and decomposition temperature of the analogous compound, Piperidine-3-carboxylic acid (251-261 °C with decomposition), it is anticipated that Morpholine-3-carboxylic Acid will exhibit significant thermal decomposition in a similar temperature range.[3]

Table 2: Estimated Thermal Decomposition Data for Morpholine-3-carboxylic Acid and a Structural Analog

| Compound | Onset of Decomposition (TGA, °C) | Peak Decomposition Temperature (DTG, °C) | Primary Degradation Events |

| Morpholine-3-carboxylic Acid | ~240 - 260 (Estimated) | ~260 (Estimated) | Decarboxylation, Ring Cleavage |

| Piperidine-3-carboxylic acid | ~250 | 261 (with decomposition) | Decarboxylation, Ring Opening |

Note: Data for Morpholine-3-carboxylic Acid is estimated based on the data for Piperidine-3-carboxylic acid.

3.2 Proposed Degradation Pathway

The thermal degradation of Morpholine-3-carboxylic Acid is expected to proceed through two primary pathways: decarboxylation of the carboxylic acid group and cleavage of the morpholine ring.

-

Decarboxylation: Upon heating, the carboxylic acid moiety is likely to undergo decarboxylation, releasing carbon dioxide (CO₂) and forming a morpholine intermediate. This is a common thermal degradation pathway for carboxylic acids.[5]

-

Morpholine Ring Cleavage: The morpholine ring itself is susceptible to thermal decomposition. Studies on morpholine have shown that its degradation can lead to the formation of various smaller molecules. The primary mechanism is thought to be a 1,3-intramolecular hydrogen shift. Key degradation products from the morpholine ring can include 2-(2-aminoethoxy)acetate, glycolate, ethanolamine, and ammonia.[6]

The following Graphviz diagram illustrates the proposed thermal degradation pathway.

Caption: Proposed thermal degradation pathway of Morpholine-3-carboxylic Acid.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of Morpholine-3-carboxylic Acid, the following experimental protocols are recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of Morpholine-3-carboxylic Acid into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the initial significant mass loss in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of Morpholine-3-carboxylic Acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen purge.

-

Record the heat flow to the sample relative to the reference.

-

Endothermic peaks will indicate melting or decomposition, while exothermic peaks can indicate crystallization or other chemical reactions.

-

4.3 Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of Morpholine-3-carboxylic Acid.

-

Methodology:

-

Heat a sample of Morpholine-3-carboxylic Acid in a pyrolysis unit connected to a GC-MS system at a temperature determined from the TGA data to be within the decomposition range.

-

The evolved gases are transferred to the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Alternatively, a sample can be heated in a sealed vial, and the headspace can be sampled and injected into the GC-MS.

-

The following diagram outlines the general experimental workflow for assessing thermal stability.

Caption: Experimental workflow for thermal stability assessment.

Conclusion

While specific experimental data for Morpholine-3-carboxylic Acid is limited, a comprehensive understanding of its likely thermal behavior can be constructed from the analysis of its structural components and analogous molecules. It is anticipated to be a relatively stable compound, with thermal decomposition occurring at elevated temperatures, likely above 240 °C. The primary degradation mechanisms are expected to be decarboxylation and cleavage of the morpholine ring. For definitive characterization, the experimental protocols outlined in this guide, particularly TGA and DSC, should be performed. This will provide the necessary quantitative data to ensure the safe and effective use of Morpholine-3-carboxylic Acid in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Piperidine-3-carboxylic acid, CAS No. 498-95-3 - iChemical [ichemical.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Properties of the Morpholine Ring in Acidic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a heterocyclic amine, is a ubiquitous scaffold in medicinal chemistry and drug development. Its conformational flexibility, particularly in response to the physiological pH range, is critical to its pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the conformational properties of the morpholine ring, with a specific focus on its behavior in acidic environments. Through a comprehensive review of spectroscopic and crystallographic data, this document elucidates the subtle yet significant structural changes that occur upon protonation of the morpholine nitrogen. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are provided to enable researchers to conduct their own conformational studies.

Introduction: The Morpholine Moiety in Drug Design

The morpholine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceutical agents. Its appeal stems from a combination of favorable properties, including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding interactions. The nitrogen atom of the morpholine ring is basic, with a pKa typically in the range of 7.4 to 8.5, meaning it exists as a mixture of neutral and protonated (morpholinium) forms at physiological pH. This equilibrium has profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. Understanding the conformational landscape of the morpholine ring, and how it is influenced by protonation, is therefore a critical aspect of rational drug design.

Conformational Analysis of the Morpholine Ring

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts a puckered conformation to relieve ring strain. The two principal conformations are the chair and the boat forms.

The Predominant Chair Conformation

Experimental and computational studies have unequivocally established that the chair conformation is the most stable and therefore predominant form for both neutral morpholine and the protonated morpholinium ion. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. Furthermore, all the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain.

Axial and Equatorial Substituents

In the chair conformation, substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). In the case of N-substituted or protonated morpholine, the substituent or the hydrogen atom on the nitrogen can be in either an axial or equatorial position. The relative stability of these two conformers is influenced by steric and electronic factors.

The equilibrium between the axial and equatorial conformers is a dynamic process known as ring inversion or ring flipping.

The Influence of Acidic Environments on Conformation

In an acidic environment, the nitrogen atom of the morpholine ring becomes protonated, forming the morpholinium cation. This protonation event has a measurable impact on the conformational properties of the ring.

Persistence of the Chair Conformation

X-ray crystallographic studies of various morpholinium salts consistently show that the ring maintains its chair conformation upon protonation.[1][2] This indicates that the energetic preference for the chair form is substantial and is not overcome by the introduction of a positive charge on the nitrogen atom.

Quantitative Conformational Parameters

Protonation leads to subtle but significant changes in the bond lengths, bond angles, and torsion angles within the morpholine ring. These changes can be quantified using techniques such as X-ray crystallography and computational modeling.

Table 1: Comparison of Average Conformational Parameters of Neutral Morpholine and the Morpholinium Ion from X-ray Crystallography Data

| Parameter | Neutral Morpholine (Å or °) | Morpholinium Ion (Å or °) | Reference |

| C-N Bond Length | ~1.46 | ~1.49 | [1][2] |

| C-O Bond Length | ~1.43 | ~1.42 | [1][2] |

| C-C Bond Length | ~1.52 | ~1.51 | [1][2] |

| C-N-C Bond Angle | ~110 | ~112 | [1][2] |

| C-O-C Bond Angle | ~112 | ~111 | [1][2] |

| N-C-C-O Torsion Angle | ~58 | ~57 | [1][2] |

Note: These are averaged values from various crystal structures and can vary slightly depending on the counter-ion and crystal packing forces.

The data in Table 1 indicates that upon protonation, the C-N bonds lengthen slightly due to the increased positive charge on the nitrogen atom, which weakens the bonds. The C-N-C bond angle also increases, likely to accommodate the additional hydrogen atom and minimize steric repulsion.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For the morpholine ring, ¹H and ¹³C NMR are particularly informative.

Experimental Workflow for NMR Analysis:

Key Methodological Details:

-

Solvent Selection: The choice of solvent is crucial. For studying the effects of protonation, a polar, aprotic solvent or water (D₂O) is typically used.

-

Acidification: A strong, deuterated acid (e.g., DCl) is added to ensure complete protonation. The pH of the solution should be monitored.

-

Temperature Control: Low-temperature NMR experiments can be used to slow down the rate of ring inversion, allowing for the observation of distinct signals for axial and equatorial protons.

-

Coupling Constant Analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can estimate the torsion angles and thus deduce the ring's conformation.[3]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments provide information about the spatial proximity of protons. Strong NOE correlations between protons in a 1,3-diaxial relationship are a hallmark of a chair conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive, static picture of the molecular structure in the solid state.

Experimental Workflow for X-ray Crystallography:

Key Methodological Details:

-

Crystal Growth: Obtaining high-quality single crystals is often the most challenging step. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For morpholinium salts, crystallization is often performed from a solution containing the morpholine derivative and the corresponding acid.

-

Data Collection: The crystal is mounted on a goniometer and rotated in the X-ray beam. The diffracted X-rays are detected by an area detector.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial model of the structure, which is then refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters can be calculated.

Conclusion

The conformational properties of the morpholine ring are a critical determinant of its function in a biological context. While the chair conformation is the energetically preferred state for both neutral and protonated morpholine, acidification of the medium induces subtle yet important changes in the ring's geometry. A thorough understanding of these conformational nuances, obtained through techniques like NMR spectroscopy and X-ray crystallography, is essential for the rational design and development of morpholine-containing drug candidates. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the conformational behavior of their own morpholine-based compounds, ultimately contributing to the development of safer and more effective medicines.

References

Application Notes and Protocols: Morpholine-3-carboxylic Acid as a Constrained Amino Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide and peptidomimetic drug design, the use of constrained amino acids is a powerful strategy to enhance biological activity, selectivity, and metabolic stability. Morpholine-3-carboxylic acid, a conformationally restricted proline analogue, has emerged as a valuable building block for these purposes. Its rigid morpholine ring system imparts a well-defined turn-like structure upon the peptide backbone, influencing the overall three-dimensional conformation and, consequently, its interaction with biological targets.

These application notes provide a comprehensive overview of the use of N-Fmoc-protected Morpholine-3-carboxylic acid in solid-phase peptide synthesis (SPPS). Detailed protocols for its synthesis, incorporation into peptide chains, and the analysis of the resulting peptides are presented. Furthermore, a case study on RGD cyclopentapeptides illustrates the impact of this constrained amino acid on receptor binding affinity and conformational preferences.

Data Presentation

Receptor Binding Affinity of c[RGDfX] Cyclopentapeptides

The incorporation of Morpholine-3-carboxylic acid (Mor) into the model cyclopentapeptide c[RGDfX] demonstrates a significant and stereochemistry-dependent effect on receptor binding affinity for αvβ3 and αvβ5 integrins.

| Compound | X Residue | αvβ3 IC50 (nM) | αvβ5 IC50 (nM) |

| 1 | L-Mor | > 10000 | > 10000 |

| 2 | D-Mor | 1.8 (Site 1), 210 (Site 2) | > 10000 |

Data extracted from a competitive binding assay. The D-Mor containing peptide exhibited a binding profile consistent with a two-site binding model for the αvβ3 integrin.

Experimental Protocols

Synthesis of Enantiopure N-Fmoc-Morpholine-3-carboxylic Acid

A practical synthetic route to enantiopure Fmoc-protected Morpholine-3-carboxylic acid has been developed, making this building block accessible for SPPS. The synthesis commences from dimethoxyacetaldehyde and serine methyl ester and involves a five-step process:

-

Reductive Amination: Reaction between dimethoxyacetaldehyde and serine methyl ester.

-

Intramolecular Acetalization: Spontaneous cyclization to form the morpholine ring.

-

Elimination: Concomitant removal of the anomeric methoxy group to introduce a double bond.

-

Hydrogenation: Stereoselective reduction of the double bond.

-

Ester Hydrolysis and Fmoc Protection: Saponification of the methyl ester followed by protection of the secondary amine with Fmoc-OSu.

The optical purity of the final (S)- and (R)-Fmoc-Morpholine-3-carboxylic acid can be confirmed by HPLC analysis of their amide derivatives with a chiral amine, such as (S)-(-)-1-phenylethylamine.

Solid-Phase Peptide Synthesis (SPPS) Protocol for a Model Tripeptide

The compatibility of Fmoc-Morpholine-3-carboxylic acid with standard SPPS protocols has been demonstrated through the synthesis of a model tripeptide.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-Morpholine-3-carboxylic acid)

-